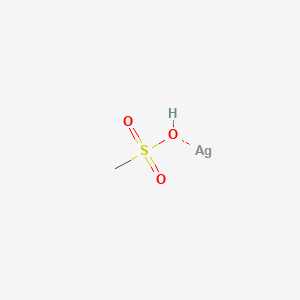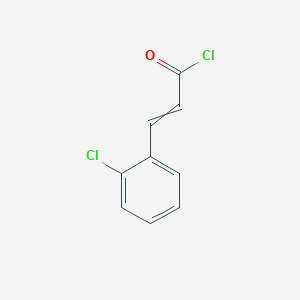
3-(2-Chlorophenyl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)prop-2-enoyl chloride is a derivative of cinnamic acid, characterized by the presence of a chlorine atom on the aromatic ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives. It is a white to light yellow crystalline powder, insoluble in water but soluble in organic solvents like ethanol and ethyl acetate .
Preparation Methods
3-(2-Chlorophenyl)prop-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-phthalaldehyde with malonic acid . The reaction conditions typically include the use of organic bases and controlled temperature settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorophenyl)prop-2-enoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of cellulose acetate and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)prop-2-enoyl chloride involves its ability to inhibit the activity of cinnamic acid derivatives and their hydroxylation in cell lines . This inhibition is linked to the suppression of cellulose acetate synthesis. The compound also affects the chloride ion and water molecule, which are involved in various biochemical reactions.
Comparison with Similar Compounds
3-(2-Chlorophenyl)prop-2-enoyl chloride can be compared with other cinnamic acid derivatives such as:
4-Chlorocinnamic acid: Similar in structure but with the chlorine atom at a different position on the aromatic ring.
3,4-Dichlorocinnamic acid: Contains two chlorine atoms on the aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific inhibitory effects and its applications in both biological and industrial processes.
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFNZFFWDQKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)
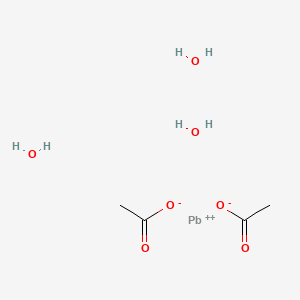
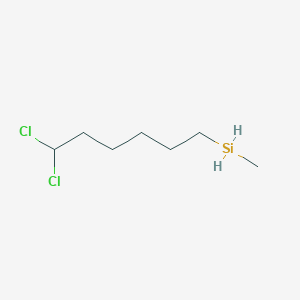
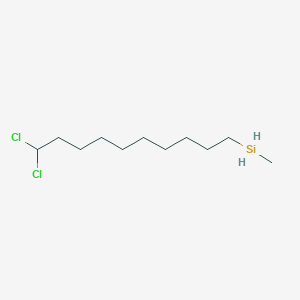
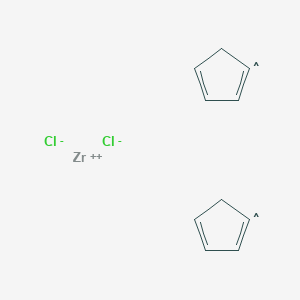
![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
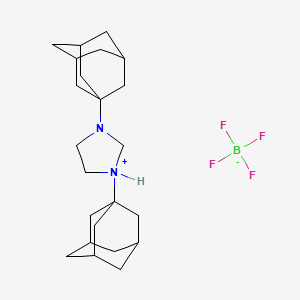
![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
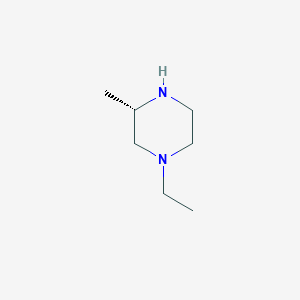
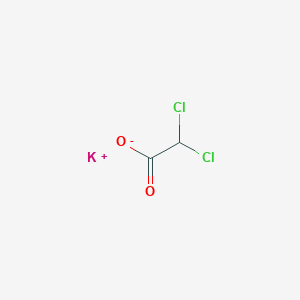
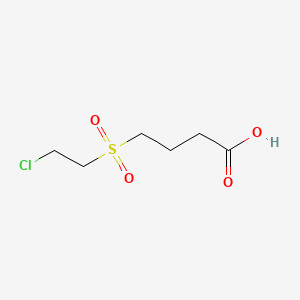
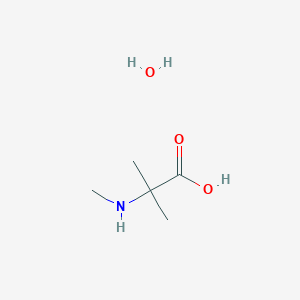
![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)
